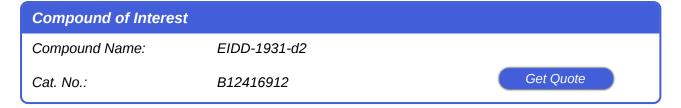


EIDD-1931: A Technical Guide to its Discovery, Synthesis, and Antiviral Mechanism

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EIDD-1931 (β-D-N4-hydroxycytidine), a potent ribonucleoside analog with broad-spectrum antiviral activity. EIDD-1931 is the active metabolite of the orally bioavailable prodrug Molnupiravir (EIDD-2801). This document details its discovery, synthesis, mechanism of action, and summarizes key quantitative data from preclinical studies.

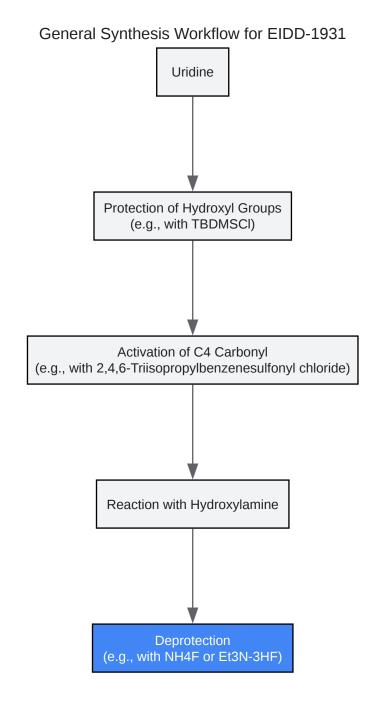
Discovery and Development

EIDD-1931 was developed by researchers at Emory University's Drug Innovation Ventures at Emory (DRIVE) and was initially investigated for its antiviral properties against a variety of RNA viruses.[1] Its development into the prodrug form, Molnupiravir, was aimed at improving oral bioavailability.[2][3] Molnupiravir gained significant attention during the COVID-19 pandemic and received Emergency Use Authorization from the FDA for the treatment of mild to moderate COVID-19 in high-risk adults.

Synthesis Process

The synthesis of EIDD-1931, or β -D-N4-hydroxycytidine, can be achieved through several reported methods, often starting from uridine. A general overview of a common synthetic route is presented below.





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A generalized workflow for the synthesis of EIDD-1931 from uridine.

Experimental Protocol: Synthesis of β -D-N4-hydroxycytidine (EIDD-1931) from Uridine

This protocol is a generalized representation based on published synthetic routes.[2][4][5][6][7]



Materials:

- Uridine
- tert-Butyldimethylsilyl chloride (TBDMSCI)
- Imidazole
- N,N-Dimethylformamide (DMF)
- 2,4,6-Triisopropylbenzenesulfonyl chloride
- Diisopropylethylamine (DIEA)
- 4-Dimethylaminopyridine (DMAP)
- Acetonitrile (CH3CN)
- Hydroxylamine hydrochloride (NH2OH·HCl)
- Ammonium fluoride (NH4F) or Triethylamine trihydrofluoride (Et3N·3HF)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Hexanes
- Silica gel for column chromatography

Step 1: Protection of Uridine

- · Dissolve uridine in DMF.
- Add imidazole and TBDMSCI at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Work up the reaction and purify to obtain the tri-TBDMS-protected uridine derivative.



Step 2: Activation and Hydroxylamine Reaction

- Dissolve the protected uridine in acetonitrile.
- Add DMAP and DIEA, and cool to 0 °C.
- Add 2,4,6-triisopropylbenzenesulfonyl chloride and stir for 15 hours, allowing it to warm to room temperature.
- To the resulting intermediate, add hydroxylamine hydrochloride and continue stirring for 12 hours.
- Extract and purify the silyl-protected N4-hydroxycytidine.

Step 3: Deprotection to Yield EIDD-1931

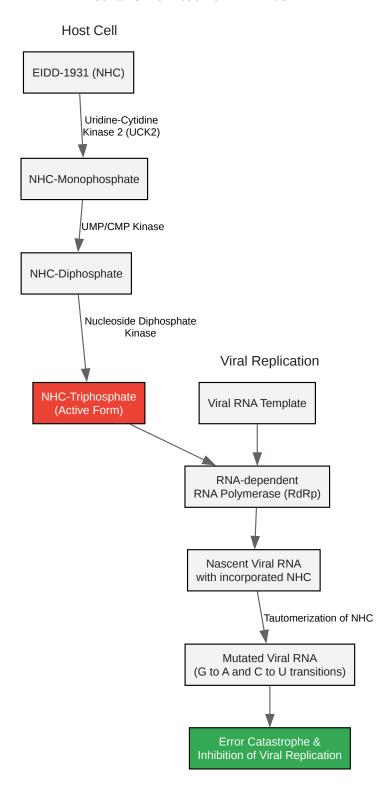
- Dissolve the silyl-protected N4-hydroxycytidine in methanol.
- Add ammonium fluoride and heat the mixture (e.g., to 50 °C) for 12 hours.
- Evaporate the solvent and purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate.
- Combine the fractions containing the product and evaporate the solvent to yield β-D-N4-hydroxycytidine (EIDD-1931) as a white solid.

Mechanism of Action: Lethal Mutagenesis

EIDD-1931 exerts its antiviral effect through a mechanism known as lethal mutagenesis or error catastrophe.



Mechanism of Action of EIDD-1931



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Cellular activation and mechanism of lethal mutagenesis of EIDD-1931.



Once inside the host cell, EIDD-1931 is phosphorylated by host kinases to its active 5'-triphosphate form (NHC-TP).[8][9] Specifically, uridine-cytidine kinase 2 (UCK2) is involved in the initial phosphorylation to the monophosphate form, and UMP/CMP kinase further phosphorylates it.[8][10] The viral RNA-dependent RNA polymerase (RdRp) then mistakenly incorporates NHC-TP into the newly synthesized viral RNA. Due to tautomerization, the incorporated NHC can act as either cytidine or uridine, leading to an accumulation of mutations (primarily G-to-A and C-to-U transitions) in the viral genome during subsequent replication cycles.[11] This increase in mutation frequency beyond a tolerable threshold results in an "error catastrophe," producing non-viable virions and inhibiting viral replication.

Quantitative Data In Vitro Efficacy and Cytotoxicity

The antiviral activity of EIDD-1931 has been evaluated against a range of RNA viruses in various cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are key metrics for in vitro efficacy and safety.

Virus	Cell Line	EC50 (µM)	CC50 (µM)	Selectivity Index (SI = CC50/EC50)
Coronaviruses	_			
SARS-CoV-2	Vero	0.3	>10	>33.3
MERS-CoV	Calu-3 2B4	0.15	-	-
SARS-CoV	Vero 76	0.1	-	-
Enteroviruses				
EV-A71	RD	5.13 ± 0.56	80.47 ± 0.02	15.69
EV-A71	Vero	7.04 ± 0.38	14.07 ± 0.43	2.00
EV-A71	Huh-7	4.43 ± 0.33	34.09 ± 0.06	7.69

Data compiled from multiple sources.[3]



Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in various animal models and in humans to understand the absorption, distribution, metabolism, and excretion of EIDD-1931 (as the active metabolite of Molnupiravir).

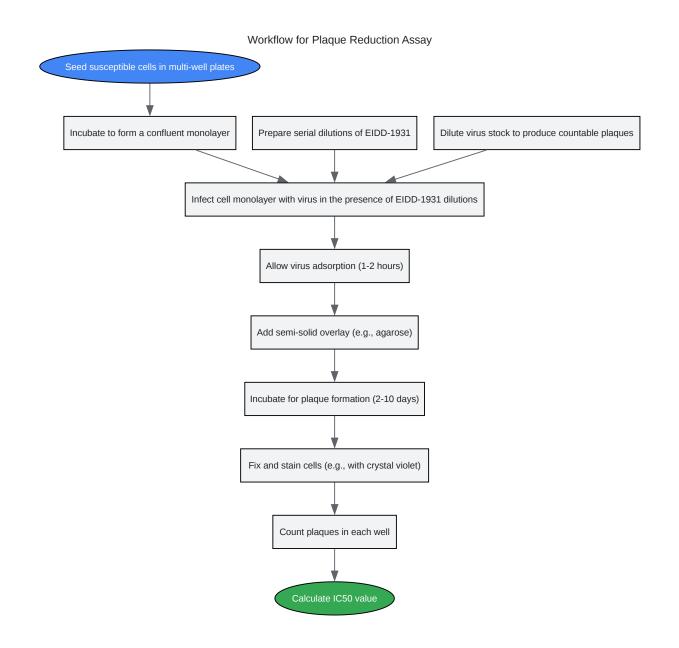
Species	Dose (of Molnupiravir)	Tmax of EIDD- 1931 (hours)	Cmax of EIDD- 1931 (ng/mL)	Half-life of EIDD-1931 (hours)
Human	Single doses (50-1600 mg)	1.00 - 1.75	Dose- proportional increase	~1.0 (slower elimination phase of ~7.1h at highest dose)
Rat (Arthritic)	30 mg/kg (oral EIDD-1931)	Increased 1.8- fold vs normal	Unaffected	-
Rat (Normal)	30 mg/kg (oral EIDD-1931)	-	-	-

Data compiled from multiple sources.[12][13][14]

Experimental Protocols In Vitro Antiviral Activity Assessment: Plaque Reduction Assay

This is a generalized protocol for determining the IC50 of an antiviral compound.





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A typical workflow for assessing in vitro antiviral efficacy using a plaque reduction assay.



Procedure:

- Cell Seeding: Seed a susceptible cell line (e.g., Vero E6 for SARS-CoV-2) into multi-well plates to form a confluent monolayer overnight.[15]
- Compound Dilution: Prepare a series of two-fold dilutions of EIDD-1931 in a serum-free medium.
- Infection: Aspirate the culture medium from the cells. Infect the cells with a predetermined amount of virus (to yield 50-100 plaques per well) mixed with the various concentrations of EIDD-1931. Include a virus-only control and a cell-only control.[15]
- Adsorption: Incubate the plates at 37°C for 1-2 hours to allow the virus to adsorb to the cells.
- Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of EIDD-1931.[15]
- Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
- Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize the plaques.[15]
- Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of EIDD-1931 that reduces the number of plaques by 50% compared to the virus control.[16]

In Vivo Efficacy Assessment: Mouse Model of Influenza Virus Infection

This is a generalized protocol for evaluating the in vivo efficacy of an antiviral agent.

Procedure:

Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).[17]



- Acclimatization: Allow animals to acclimatize to the BSL-2 or BSL-3 facility for a minimum of 72 hours.
- Infection: Anesthetize the mice and intranasally infect them with a standardized dose of a mouse-adapted influenza virus strain.[17]
- Treatment: Administer EIDD-1931 (or its prodrug) via a clinically relevant route, such as oral gavage. Treatment can be prophylactic (starting before infection) or therapeutic (starting after infection). A typical therapeutic regimen might start 12-24 hours post-infection and continue twice daily for 5 days.[18]
- Monitoring: Monitor the animals daily for weight loss, clinical signs of illness (ruffled fur, lethargy), and mortality.
- Endpoint Analysis: At predetermined time points (e.g., day 4 post-infection), euthanize a subset of animals from each group.[17]
- Viral Load Determination: Harvest lungs and other relevant tissues to determine the viral load via plaque assay or gRT-PCR.
- Histopathology: A portion of the lung tissue can be fixed for histopathological analysis to assess lung injury and inflammation.

Conclusion

EIDD-1931 is a potent antiviral ribonucleoside analog with a well-defined mechanism of action involving lethal mutagenesis. Its broad-spectrum activity against various RNA viruses, coupled with the oral bioavailability of its prodrug Molnupiravir, makes it a significant tool in antiviral therapy and a valuable candidate for pandemic preparedness. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the advancement of antiviral therapeutics.

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 To cite this document: BenchChem. [EIDD-1931: A Technical Guide to its Discovery, Synthesis, and Antiviral Mechanism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416912#eidd-1931-discovery-and-synthesis-process]

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